molecular formula C11H15NO B7766824 n-Tert-butyl-alpha-phenylnitrone CAS No. 52392-70-8

n-Tert-butyl-alpha-phenylnitrone

Cat. No.: B7766824
CAS No.: 52392-70-8
M. Wt: 177.24 g/mol
InChI Key: IYSYLWYGCWTJSG-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Tert-butyl-alpha-phenylnitrone is an organic compound with the molecular formula C11H15NO. It is widely recognized as a free radical trap and is commonly used in various scientific research applications. This compound is known for its antioxidant properties and its ability to inhibit lipid peroxidation and inducible nitric oxide synthase (iNOS) by reactive oxygen species .

Mechanism of Action

Target of Action

n-Tert-butyl-alpha-phenylnitrone (PBN) is a free-radical spin trap . Its primary targets are reactive oxygen species (ROS) and reactive nitrogen species (RNS) . It also targets cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Mode of Action

PBN acts by trapping free radicals, thereby preventing them from causing cellular damage . It reacts with a free radical (the spin), giving rise to a relatively stable electron spin resonance (ESR)-observable free radical (spin adduct) . PBN also inhibits the catalytic activity of COX-2 .

Biochemical Pathways

PBN affects several biochemical pathways. It inhibits lipid peroxidation in rat liver microsomes . It also prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species . iNOS is an enzyme that produces nitric oxide (NO), a free radical involved in various physiological and pathological processes .

Pharmacokinetics

It is known to be soluble in dmso . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

PBN has been shown to act as a protective agent in several experimental models of neurodegenerative disorders . It reduces the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevents neoplasia by its radical scavenging activity . PBN in a dose of 100 mg/kg i.p. reduced necrosis of the substantia nigra, pars reticulate in flurothyl-induced status epilepticus in rats .

Action Environment

The action of PBN can be influenced by environmental factors. For instance, PBN is sensitive to light, especially in solution . Therefore, it should be stored in a dark place to maintain its stability and efficacy . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of PBN.

Biochemical Analysis

Biochemical Properties

n-Tert-butyl-alpha-phenylnitrone has radical scavenging activity and an ability to inhibit Cox-2 (cyclooxygenase-2) . It interacts with reactive oxygen species (ROS) and inhibits their harmful effects .

Cellular Effects

This compound has been shown to have effective ROS clearance, anti-inflammatory, neuroprotective, anti-aging, and anti-diabetic effects . It can penetrate the blood-brain barrier, making it particularly useful in neurodegenerative disorders .

Molecular Mechanism

This compound exerts its effects at the molecular level by trapping free radicals . It also prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit lipid peroxidation in rat liver microsomes . It is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

This compound is involved in the metabolic pathways related to oxidative stress . It interacts with enzymes and cofactors involved in these pathways, helping to mitigate the effects of oxidative stress .

Transport and Distribution

It is known to be able to penetrate the blood-brain barrier .

Subcellular Localization

Given its role as a free radical trap, it is likely to be found wherever free radicals are generated within the cell .

Preparation Methods

n-Tert-butyl-alpha-phenylnitrone can be synthesized through several methods. One common synthetic route involves the reaction of benzoyl chloride with N-tert-butyl nitronitrile in an anhydrous ammonium chloride-acetonitrile reaction system at low temperatures. The reaction mixture is then maintained at an appropriate temperature for a specific period, followed by alkaline extraction and column chromatography purification to obtain the target product . Another method involves the reaction of phenol with N-tert-butyl nitronitrile .

Chemical Reactions Analysis

n-Tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include benzene, dichloromethane, acetonitrile, and oxidants like lead dioxide and chloranil . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

n-Tert-butyl-alpha-phenylnitrone is often compared with other free radical traps and antioxidants. Similar compounds include:

This compound is unique due to its ability to inhibit COX-2 activity and its effectiveness in neuroprotective applications .

Properties

IUPAC Name

N-tert-butyl-1-phenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYLWYGCWTJSG-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS]
Record name Phenyl-N-tert-butylnitrone
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Vapor Pressure

0.00000043 [mmHg]
Record name Phenyl-N-tert-butylnitrone
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CAS No.

3376-24-7, 52392-70-8
Record name N-tert-Butyl-α-phenylnitrone
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Record name Phenyl-N-tert-butylnitrone
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Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
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Record name N-benzyliden-tert-butylamine N-ether
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Record name PHENYL-N-TERT-BUTYLNITRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: PBN is primarily known as a free radical spin trapping agent. It interacts with short-lived free radicals to form more stable radical adducts that can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. [, , , ] This trapping action helps to prevent the propagation of free radical reactions and the resulting cellular damage. [, , , ]

ANone: PBN has been shown to:

  • Trap the halothane radical formed during anaerobic dehalogenation by a reconstituted liver microsomal cytochrome P-450 enzyme system. This trapping inhibited the formation of 2-chloro-1,1,1-trifluoroethane, the product of the dehalogenation reaction. []
  • Attenuate paraquat-induced lung injury, likely by trapping the paraquat free radical, thus reducing the subsequent generation of reactive oxygen species. []
  • Block the induction of long-term potentiation in the spinal cord dorsal horn, which is believed to be mediated by reactive oxygen species. []
  • Protect against protein oxidation and loss of glutamine synthetase activity during ischemia/reperfusion-induced injury in gerbil brains, likely by scavenging free radicals generated during the reperfusion phase. []
  • Attenuate the cytotoxicity of dihydroartemisinin, an antimalarial drug with anticancer properties, towards Molt-4 human T-lymphoblastoid leukemia cells. This suggests that dihydroartemisinin's cytotoxicity is at least partially mediated by free radicals. []
  • Protect against adriamycin-induced cardiotoxicity in isolated rat atria, further supporting a role for free radicals in the cardiotoxic effects of adriamycin. []

ANone: The molecular formula for PBN is C11H15NO and its molecular weight is 177.24 g/mol.

ANone: PBN can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of PBN and its adducts. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the decomposition of PBN under various oxidative conditions, such as UV irradiation and reaction with hydroxyl radicals. []

ANone: While specific stability data for PBN under various storage conditions is not extensively discussed in the provided research, it is generally recommended to store PBN in a cool, dry place, protected from light and air.

ANone: The research indicates that PBN's performance can vary depending on the specific biological system and experimental conditions:

  • Tissue and Species Specificity: The effects of PBN on protein carbonyls, a marker of protein oxidation, have been shown to be variable depending on the tissue and species studied. For example, PBN decreased protein carbonyl content in the gerbil brain cortex but not in the gerbil heart or the mouse brain cortex. []
  • Dosage: PBN exhibits dose-dependent effects on diaphragm function. While lower doses (1.0 mM) facilitated low-frequency muscle forces, higher doses (>1.0 mM) depressed muscle function at all stimulation frequencies, with complete inhibition observed at 10 mM. [] This highlights the importance of optimizing PBN dosage for different experimental applications.

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